1-[(2S,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine
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Overview
Description
1-[(2S,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine is a complex organic compound with a molecular formula of C13H20N2O It is characterized by the presence of a morpholine ring substituted with an ethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine typically involves the formation of the morpholine ring followed by the introduction of the ethyl and phenyl substituents. One common method involves the reaction of 3-phenylpropionaldehyde with ethylamine in the presence of a suitable catalyst to form the intermediate, which is then cyclized to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[(2S,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
1-[(2S,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2S,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-alkylglutamates: These compounds share a similar stereochemistry and functional groups.
(2S,3R)-3-methylglutamate: This compound is structurally related and has similar biological activities.
Uniqueness
1-[(2S,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine is unique due to its specific combination of substituents on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
[(2S,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine |
InChI |
InChI=1S/C13H20N2O/c1-2-15-8-9-16-12(10-14)13(15)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3/t12-,13+/m0/s1 |
InChI Key |
IHYHVOPKIDYLEC-QWHCGFSZSA-N |
Isomeric SMILES |
CCN1CCO[C@H]([C@H]1C2=CC=CC=C2)CN |
Canonical SMILES |
CCN1CCOC(C1C2=CC=CC=C2)CN |
Origin of Product |
United States |
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